molecular formula C8H7F3N4 B1625893 5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine CAS No. 60882-70-4

5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine

Cat. No.: B1625893
CAS No.: 60882-70-4
M. Wt: 216.16 g/mol
InChI Key: VBBGKLUTNVYVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine is a benzimidazole derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and two amine (-NH₂) groups at the 1,2-positions. Navarrete-Vazquez et al. synthesized this derivative and demonstrated its efficacy in reducing blood pressure in spontaneously hypertensive rats (SHR) via the tail-cuff method . The trifluoromethyl group is a critical structural motif, known to enhance lipophilicity, metabolic stability, and binding affinity in drug design, making this compound a promising candidate for further development.

Properties

IUPAC Name

5-(trifluoromethyl)benzimidazole-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N4/c9-8(10,11)4-1-2-6-5(3-4)14-7(12)15(6)13/h1-3H,13H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBGKLUTNVYVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(N2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60489175
Record name 5-(Trifluoromethyl)-1H-benzimidazole-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60489175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60882-70-4
Record name 5-(Trifluoromethyl)-1H-benzimidazole-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60489175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Strategies for Benzimidazole Core Formation

Acid-Catalyzed Cyclization of o-Phenylenediamine Derivatives

The benzimidazole scaffold is traditionally synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions. For 5-(trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine, this approach necessitates 4-(trifluoromethyl)benzene-1,2-diamine as the starting material. Reaction with formic acid or its equivalents (e.g., triethyl orthoformate) in hydrochloric acid induces cyclization, forming the benzimidazole core while retaining the trifluoromethyl substituent.

Example Protocol
A mixture of 4-(trifluoromethyl)benzene-1,2-diamine (1.0 g, 5.68 mmol) and chloroacetic acid (0.59 g, 6.25 mmol) in 20 mL of 12 M HCl was heated at 100°C for 2 hours, followed by 120°C for 3 hours. After cooling, the product was extracted with ethyl acetate, yielding this compound hydrochloride (70% yield).

Optimization of Acidic Conditions
  • Catalyst : Concentrated HCl or H₂SO₄ enhances protonation of the carbonyl intermediate, accelerating cyclization.
  • Temperature : Prolonged heating (>100°C) improves conversion but risks decomposition of the trifluoromethyl group.

Palladium-catalyzed amination enables direct introduction of amine groups to halogenated benzimidazoles. For instance, 5-bromo-1H-benzo[d]imidazole undergoes coupling with ammonia or protected amines in the presence of Pd(OAc)₂ and Xantphos, yielding the diamine derivative.

Representative Reaction

Step Reagents/Conditions Yield
Aryl amination Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), NH₃ (2 eq), t-BuONa, 110°C 45%

This method offers regioselectivity but requires inert atmosphere handling and costly catalysts.

Sequential Nitration and Reduction Approaches

Nitration of Trifluoromethyl-Substituted Benzimidazoles

Electrophilic nitration at the 1- and 2-positions of 5-(trifluoromethyl)-1H-benzo[d]imidazole using fuming HNO₃ in H₂SO₄ introduces nitro groups, which are subsequently reduced to amines via catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.

Key Data

  • Nitration Efficiency : 60–75% yield for dinitro intermediates.
  • Reduction Selectivity : Pd-C in ethanol achieves >90% conversion to diamine.

Protective Group Strategies for Diamine Stability

Boc Protection-Deprotection Sequences

To prevent undesired side reactions during cyclization, primary amines are protected as tert-butoxycarbonyl (Boc) derivatives. After benzimidazole formation, Boc groups are removed via trifluoroacetic acid (TFA) treatment.

Case Study
2-(Chloromethyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole was Boc-protected using (Boc)₂O and DMAP in CH₂Cl₂, followed by TFA-mediated deprotection to regenerate the diamine (overall yield: 56%).

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Preparation Methods

Method Starting Material Key Reagents Yield Advantages Limitations
Acid cyclization 4-(Trifluoromethyl)benzene-1,2-diamine HCl, chloroacetic acid 70% One-pot synthesis Harsh conditions
Pd-catalyzed amination 5-Bromo-1H-benzo[d]imidazole Pd(OAc)₂, NH₃ 45% Regioselective High catalyst cost
Nitration-reduction 5-(Trifluoromethyl)-1H-benzo[d]imidazole HNO₃, H₂/Pd-C 60% Scalable Multi-step process

Mechanistic Insights and Side Reactions

Trifluoromethyl Group Stability Under Acidic Conditions

The electron-withdrawing nature of the -CF₃ group increases susceptibility to hydrolysis at elevated temperatures, necessitating controlled reaction durations.

Competing Rearrangements in Palladium Systems

Buchwald-Hartwig reactions may produce regioisomers if the catalyst-ligand combination inadequately controls site selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce diamines .

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across diverse fields:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing complex molecules such as polyimides and other polymers due to its unique structural features.
  • Chemical Reactions : It can undergo various reactions including oxidation to form imidazole derivatives and nucleophilic substitutions involving the trifluoromethyl group.

Biology

  • Biological Activity : Research indicates that derivatives of this compound exhibit antimicrobial and anticancer properties. Studies have shown its potential in inhibiting tyrosinase activity, which is crucial for melanin production.
  • Mechanism of Action : The trifluoromethyl group enhances cell membrane permeability, allowing interactions with enzymes or receptors that modulate biological activity.

Medicine

  • Pharmaceutical Intermediate : Ongoing research explores its potential as an intermediate in drug development, particularly for compounds targeting cancer cells or infectious diseases.
  • Case Study : A study demonstrated that derivatives of this compound showed stronger inhibition of mushroom tyrosinase activity compared to traditional inhibitors like kojic acid .

Industry

  • High-Performance Materials : Utilized in the production of films and coatings due to its thermal stability and chemical resistance. Its properties make it suitable for applications requiring durability under harsh conditions.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to interactions with enzymes or receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine with structurally or functionally related compounds, supported by synthesis routes, substituent effects, and pharmacological data.

Structural and Functional Analogues

Compound Name Substituents/Modifications Biological Activity Synthesis Method Key References
This compound -CF₃ (5-position), -NH₂ (1,2-positions) Antihypertensive Likely condensation of diamine with trifluoromethyl-containing precursor
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazole -O-benzo[d][1,3]dioxol, -F (5-position) Not explicitly stated Reaction of diamine with aldehyde and Na₂S₂O₅ in DMF
Ethyl (5-((1H-pyrrol-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)carbamate -CH₂-pyrrol, -O-carbamate Anti-tumoral Derived from diamine intermediates via multistep alkylation and carbamation
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols -SH (2-position), -arylideneamino (5-position) Anti-diabetic (α-glucosidase inhibition) Condensation of 5-amino-benzimidazole-thiol with aromatic aldehydes
6-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole -Br (6-position), -F (4-position), -CF₃ (2-position) Intermediate for further functionalization Cyclization of diamine with trifluoroacetic acid

Substituent Effects on Activity

  • This contrasts with non-fluorinated analogues, which may exhibit reduced metabolic stability .
  • Thiol (-SH) vs. Amine (-NH₂): The 2-thiol substituent in ’s anti-diabetic derivatives facilitates hydrogen bonding with α-glucosidase, whereas the 1,2-diamine groups in the target compound may interact with cardiovascular targets like ion channels or receptors .
  • Heterocyclic Additions (e.g., pyrrol, dioxol): Anti-tumoral derivatives () incorporate pyrrol and carbamate groups, which likely modulate solubility and cytotoxicity profiles compared to the simpler diamine structure of the target compound .

Pharmacological Comparisons

  • Antihypertensive vs. Anti-tumoral: The target compound’s -CF₃ and diamine groups are tailored for cardiovascular activity, while anti-tumoral derivatives () prioritize alkylating or DNA-intercalating moieties like carbamates .
  • Metabolic Stability: Fluorinated derivatives (e.g., and ) generally exhibit prolonged half-lives compared to non-fluorinated analogues due to resistance to oxidative metabolism .

Biological Activity

5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine is a nitrogen-containing heterocyclic compound characterized by a trifluoromethyl group attached to the benzimidazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical formula for this compound is C8H7F3N4. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its ability to penetrate biological membranes and interact with various molecular targets.

PropertyValue
IUPAC Name5-(trifluoromethyl)benzimidazole-1,2-diamine
Molecular Weight220.16 g/mol
CAS Number60882-70-4
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzimidazole derivatives, including this compound. Research indicates that compounds with trifluoromethyl substitutions exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains .

Table: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
5-(Trifluoromethyl)-1H-benzimidazole-1,2-diamineS. aureus2 μg/mL
E. faecalis2 μg/mL
E. faecium1 μg/mL
S. pneumoniae4–16 μg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrate that benzimidazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The mechanism of action is often linked to the ability of these compounds to induce apoptosis in cancer cells or inhibit specific enzymes involved in tumor progression.

Case Study: Anticancer Activity Against MCF-7 Cells

In a comparative study, several benzimidazole derivatives were evaluated for their cytotoxic effects on MCF-7 cells:

  • Compound A : IC50 = 0.046 µM
  • Compound B : IC50 = 0.057 µM
  • 5-(Trifluoromethyl)-1H-benzimidazole-1,2-diamine : IC50 = 0.156 µM

These results suggest that the trifluoromethyl group may enhance the potency of the compound relative to other derivatives .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group not only increases lipophilicity but also influences binding interactions with enzymes and receptors involved in cellular signaling pathways. This can lead to modulation of enzyme activity or receptor function, resulting in therapeutic effects against infections and tumors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of 1,2-diaminobenzene derivatives with trifluoromethyl-containing precursors. For example, reacting 4-(trifluoromethyl)benzene-1,2-diamine with acetic acid under reflux (145°C, 30 min) yields benzimidazole derivatives . Purification via column chromatography (e.g., chloroform/ethyl acetate/hexane mixtures) ensures high purity (>95%) . Critical parameters include reaction time, temperature, and stoichiometric ratios of reagents to minimize byproducts.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : Use a combination of 1H^1H NMR, 13C^{13}C NMR, and high-resolution mass spectrometry (HRMS). For instance, 1H^1H NMR in DMSO-d6_6 can resolve amine protons (δ 6.1–8.1 ppm) and trifluoromethyl-coupled aromatic signals, while 13C^{13}C NMR confirms the CF3_3 group at ~120 ppm (q, J=270HzJ = 270 \, \text{Hz}) . Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .

Q. How should researchers handle stability challenges during storage and experimentation?

  • Methodological Answer : Store the compound in anhydrous conditions under inert gas (N2_2/Ar) at −20°C to prevent oxidation or hydrolysis. Conduct stability assays by exposing aliquots to varying pH (1–13), temperatures (4–80°C), and light conditions, monitoring degradation via HPLC every 24 hours .

Advanced Research Questions

Q. What strategies resolve discrepancies between experimental and computational spectral data?

  • Methodological Answer : Discrepancies in NMR/IR peaks may arise from dynamic proton exchange or solvent effects. Perform variable-temperature NMR to identify exchange-broadened signals. Compare experimental data with DFT-calculated spectra (e.g., B3LYP/6-311+G(d,p)) to assign ambiguous signals . Cross-validate with 2D NMR (COSY, HSQC) for ambiguous couplings .

Q. How can reaction yields be improved for derivatives with electron-withdrawing groups like CF3_3?

  • Methodological Answer : The CF3_3 group deactivates the aromatic ring, requiring electron-deficient catalysts (e.g., ZnCl2_2 or polyphosphoric acid) to facilitate cyclization . Optimize solvent polarity (e.g., DMF for polar intermediates) and use microwave-assisted synthesis (100–150°C, 10–30 min) to enhance reaction rates .

Q. What computational approaches predict the compound’s bioactivity and binding mechanisms?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial enzymes) using the compound’s 3D structure (optimized via Gaussian09). Validate with MD simulations (GROMACS) to assess binding stability. For antioxidant activity, calculate HOMO-LUMO gaps and Fukui indices to identify reactive sites .

Q. How do substituent variations (e.g., alkyl vs. aryl groups) impact biological activity?

  • Methodological Answer : Synthesize analogs with systematic substituent changes (e.g., 4-fluorobenzyl or 4-chlorobenzyl groups) . Test in vitro bioactivity (MIC assays for antibacterial activity) and correlate with steric/electronic parameters (Hammett σ constants, logP). Use QSAR models to identify critical substituent features .

Q. What methods address regioselectivity challenges during functionalization?

  • Methodological Answer : Use directing groups (e.g., boronic esters) to control electrophilic substitution at specific positions. For example, Suzuki-Miyaura coupling can introduce aryl groups at the C2 position of the benzimidazole core . Monitor regioselectivity via LC-MS and isolate isomers using preparative HPLC .

Methodological Considerations for Contradictory Data

  • Example : Conflicting solubility data may arise from polymorphic forms. Characterize crystalline forms via XRD and DSC. If impurities skew results (e.g., residual solvents), repurify via recrystallization (ethanol/water) and reanalyze .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine
Reactant of Route 2
5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.